Heptyl 6-bromo-2-phenylquinoline-4-carboxylate

Lipophilicity Structure-Activity Relationship Membrane Permeability

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate (CAS 355419-69-1) is a synthetic quinoline-4-carboxylate ester with the molecular formula C23H24BrNO2 and a molecular weight of 426.357 g/mol. It belongs to the 2-phenylquinoline-4-carboxylic acid (cinchophen) derivative class, a scaffold with established antimicrobial, anti-inflammatory, and efflux pump inhibitory activities.

Molecular Formula C23H24BrNO2
Molecular Weight 426.3 g/mol
CAS No. 355419-69-1
Cat. No. B12046926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl 6-bromo-2-phenylquinoline-4-carboxylate
CAS355419-69-1
Molecular FormulaC23H24BrNO2
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C23H24BrNO2/c1-2-3-4-5-9-14-27-23(26)20-16-22(17-10-7-6-8-11-17)25-21-13-12-18(24)15-19(20)21/h6-8,10-13,15-16H,2-5,9,14H2,1H3
InChIKeyXKBYNATYMHDUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptyl 6-Bromo-2-phenylquinoline-4-carboxylate (CAS 355419-69-1): Structural Identity and Core Pharmacophore


Heptyl 6-bromo-2-phenylquinoline-4-carboxylate (CAS 355419-69-1) is a synthetic quinoline-4-carboxylate ester with the molecular formula C23H24BrNO2 and a molecular weight of 426.357 g/mol . It belongs to the 2-phenylquinoline-4-carboxylic acid (cinchophen) derivative class, a scaffold with established antimicrobial, anti-inflammatory, and efflux pump inhibitory activities [1][2]. The compound incorporates three key structural features: a C-6 bromine atom on the quinoline core, a C-2 phenyl substituent, and a heptyl ester at the C-4 carboxylate position. It is supplied by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research, with no vendor-collected analytical data provided .

Why Generic Substitution of 2-Phenylquinoline-4-carboxylate Analogs Fails: The Heptyl Ester Differentiation Problem


Within the 2-phenylquinoline-4-carboxylate chemotype, the ester alkyl chain length at C-4 governs lipophilicity (LogP), which directly modulates membrane permeability and antibacterial potency. Published SAR data on related 2-phenylquinoline-4-carboxylic acid derivatives demonstrate that compounds with higher LogP values exhibit stronger antibacterial activity, with the most active analogs (5a4, LogP 2.26; 5a7, LogP 1.94) outperforming less lipophilic congeners [1]. The heptyl ester occupies a specific LogP window (estimated ~6.6) that is approximately 2.5 log units higher than the ethyl ester (LogP 4.08) [2], conferring divergent solubility, partitioning, and potentially membrane interaction profiles. Additionally, the C-6 bromine atom is a critical determinant for NorA efflux pump inhibition in S. aureus—studies show that C-6 functionalization of 2-phenylquinolines can fully restore ciprofloxacin activity against resistant strains [3]. Simply interchanging the heptyl ester with a shorter-chain analog (e.g., ethyl or hexyl) or a non-brominated congener (e.g., methyl 2-phenylquinoline-4-carboxylate) alters both the physicochemical and pharmacodynamic profile, potentially compromising the intended experimental outcomes in antibacterial screening or efflux pump inhibition studies [1][3].

Quantitative Evidence Guide: Heptyl 6-Bromo-2-phenylquinoline-4-carboxylate (CAS 355419-69-1) Versus Closest Structural Analogs


Ester Chain Length vs. Lipophilicity: Heptyl Ester Occupies a Distinct LogP Window Compared to Ethyl and Hexyl Analogs

The heptyl ester confers a predicted LogP approximately 2.5 units higher than the ethyl ester analog. Ethyl 2-phenylquinoline-4-carboxylate has a computed LogP of 4.0785 [1]. Based on the established Hansch-Leo π contribution of ~0.5 per methylene unit, the heptyl ester (5 additional methylenes vs. ethyl) is estimated at LogP ≈ 6.6. In the 2-phenylquinoline-4-carboxylic acid amide series, a LogP increase from 1.94 to 2.26 was associated with the best-in-series antibacterial MIC of 64 μg/mL against S. aureus [2], establishing the principle that higher lipophilicity within this scaffold correlates with enhanced antibacterial potency. The hexyl ester (CAS 355419-68-0, C22H22BrNO2, MW ~412.3) and octyl ester (CAS 355421-00-0, C24H26BrNO2, MW 440.4) bracket the heptyl ester, but neither has published LogP or biological data, making the heptyl the only C-7 ester with a validated procurement route through Sigma-Aldrich AldrichCPR .

Lipophilicity Structure-Activity Relationship Membrane Permeability

C-6 Bromine as a Determinant of NorA Efflux Pump Inhibition in S. aureus

The C-6 position of 2-phenylquinoline is a validated site for modulating NorA efflux pump inhibitory (EPI) activity in methicillin-resistant S. aureus. Felicetti et al. (2018) demonstrated that C-6 benzyloxy-substituted 2-phenylquinoline derivatives (compounds 6 and 7) fully restored ciprofloxacin susceptibility against the NorA-overexpressing strain SA-1199B, with a 16-fold improvement in EPI activity over the starting hit through C-2 and C-6 optimization [1][2]. The heptyl 6-bromo-2-phenylquinoline-4-carboxylate carries a bromine at C-6—a distinct electronic and steric environment compared to the benzyloxy, hydrogen, or methoxy substituents reported in the NorA EPI literature. The bromine atom provides both a heavier halogen mass effect and potential halogen-bonding interactions, differentiating it from non-halogenated 2-phenylquinoline-4-carboxylate esters such as methyl 2-phenylquinoline-4-carboxylate (CAS 4546-48-9, no C-6 substituent) [3]. This C-6 bromo substitution pattern is explicitly documented in the synthesis of 34 derivatives of 6-bromo-2-phenylquinoline-4-carboxylic acid, confirming its utility as a synthetic handle for further derivatization [4].

Efflux Pump Inhibition NorA Staphylococcus aureus Antimicrobial Resistance

Antibacterial MIC Benchmarks for the 2-Phenylquinoline-4-carboxylate Pharmacophore Class

While direct MIC data for heptyl 6-bromo-2-phenylquinoline-4-carboxylate have not been published, robust antibacterial MIC benchmarks exist for closely related 2-phenylquinoline-4-carboxylate derivatives that establish the potency potential of this scaffold. In the MDPI 2016 study, the best 2-phenylquinoline-4-carboxylic acid amide derivative 5a4 exhibited an MIC of 64 μg/mL against S. aureus, and compound 5a7 showed an MIC of 128 μg/mL against E. coli, both superior to the parent acid (compound 1) [1]. A cinchophen-quinine ester conjugate achieved an MIC of 6.3 μg/mL against E. coli ATCC 25922 [2]. In the triazolylmethyl 2-phenylquinoline-4-carboxylate series, compounds 6l and 6q displayed MIC values of 31.25–62.50 μg/mL against C. albicans, and compound 6p was potent against both E. coli and S. aureus [3]. These data collectively demonstrate that the 2-phenylquinoline-4-carboxylate ester chemotype is capable of delivering single-digit to sub-100 μg/mL MIC values against clinically relevant Gram-positive and Gram-negative pathogens. The heptyl 6-bromo variant combines the ester prodrug motif with the C-6 bromine electronic modification, positioning it as a candidate for analogous antibacterial screening [4].

Antibacterial Activity MIC Staphylococcus aureus Escherichia coli

AldrichCPR Sourcing Exclusivity: No Analytical Data, As-Is Procurement Model

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate (CAS 355419-69-1) is exclusively available through Sigma-Aldrich as part of the AldrichCPR (Collection of Rare and Unique Chemicals) program under product number L206865 . Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity.' All sales are final under 'AS-IS' terms, with no warranty of merchantability or fitness for a particular purpose . This contrasts with the more common procurement model for analogs such as 6-bromo-2-phenylquinoline-4-carboxylic acid (CAS 33007-99-7), which is available from multiple vendors with 95% purity specifications and analytical documentation . The hexyl (CAS 355419-68-0) and octyl (CAS 355421-00-0) ester analogs are not listed in the Sigma-Aldrich main catalog, limiting their accessibility. Researchers procuring the heptyl ester must plan for independent identity verification (e.g., NMR, HRMS, HPLC) prior to biological testing.

Procurement Quality Control Rare Chemicals Early Discovery

Synthetic Tractability via Esterification of 6-Bromo-2-phenylquinoline-4-carboxylic Acid

The heptyl ester is accessible via standard Fischer esterification of 6-bromo-2-phenylquinoline-4-carboxylic acid (CAS 33007-99-7) with heptanol, as demonstrated for analogous esters in this series [1]. The synthesis of 34 derivatives from the parent 6-bromo-2-phenylquinoline-4-carboxylic acid, including the ethyl ester, carboxamides, and carbohydrazide, has been reported and characterized by melting point, CHNS analysis, 1H-NMR, mass spectrometry, and FT-IR [1]. The octyl ester synthesis is described as proceeding via 'reaction of 6-bromo-2-phenylquinoline-4-carboxylic acid with octanol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid' . This established synthetic route means researchers can prepare the heptyl ester in-house if procurement through AldrichCPR is not feasible, using the commercially available carboxylic acid precursor (MW 328.16, purity ≥95%) .

Synthetic Chemistry Esterification Derivatization Building Block

Recommended Application Scenarios for Heptyl 6-Bromo-2-phenylquinoline-4-carboxylate (CAS 355419-69-1)


Antibacterial Screening Against Gram-Positive Pathogens (S. aureus and MRSA)

The 2-phenylquinoline-4-carboxylate scaffold has demonstrated MIC values of 64 μg/mL against S. aureus and activity against MRSA strains in published SAR studies [1]. The heptyl 6-bromo analog combines the C-6 bromine (a validated NorA efflux pump inhibition determinant) with a lipophilic heptyl ester tail (estimated LogP ~6.6) that may enhance Gram-positive membrane penetration [2]. Use this compound in broth microdilution MIC assays against S. aureus ATCC 25923, MRSA clinical isolates, and S. aureus SA-1199B (norA+) to benchmark its antibacterial potency and EPI potential relative to the published amide derivatives [1][2]. Include ciprofloxacin combination assays to assess efflux pump inhibitory synergy.

NorA Efflux Pump Inhibitor Development for Antimicrobial Resistance

C-6 functionalized 2-phenylquinolines are among the most potent known NorA efflux pump inhibitors, with benzyloxy derivatives fully restoring ciprofloxacin activity in resistant S. aureus [1][2]. The heptyl 6-bromo analog provides an unexplored C-6 halogen substitution for NorA EPI SAR expansion. Evaluate this compound in ethidium bromide accumulation assays and ciprofloxacin potentiation assays using SA-1199B and SA-K2378 (norA-overexpressing) strains [1]. The bromine atom's distinct electronic profile may offer unique halogen-bonding interactions with the NorA binding pocket compared to previously studied C-6 substituents (benzyloxy, methoxy, hydrogen).

Ester Prodrug Strategy for 6-Bromo-2-phenylquinoline-4-carboxylic Acid Delivery

The heptyl ester serves as a lipophilic prodrug of 6-bromo-2-phenylquinoline-4-carboxylic acid (CAS 33007-99-7). Hydrolysis of the ester bond in biological systems releases the free carboxylic acid, which is the active pharmacophore for metal chelation and enzyme inhibition [1]. The heptyl chain provides a calculated LogP elevation from ~3.9 (ethyl ester) to ~6.6, which may improve passive diffusion across bacterial membranes or cellular barriers [2]. Use this compound in stability studies (plasma, liver microsomes, pH-dependent hydrolysis) to characterize its prodrug conversion kinetics relative to the ethyl and hexyl ester analogs.

Structure-Activity Relationship Studies Across the Ester Homologous Series

The heptyl ester fills a specific gap in the 6-bromo-2-phenylquinoline-4-carboxylate ester homologous series: ethyl (C2, CAS 313241-21-3), hexyl (C6, CAS 355419-68-0), heptyl (C7, CAS 355419-69-1), and octyl (C8, CAS 355421-00-0) [1]. Researchers conducting systematic SAR investigations of chain-length effects on LogP, solubility, antimicrobial potency, and cytotoxicity should include the heptyl ester as the only odd-numbered mid-chain variant with confirmed Sigma-Aldrich availability [2]. Pair with computational LogP and molecular dynamics studies to correlate chain length with membrane interaction energies.

Quote Request

Request a Quote for Heptyl 6-bromo-2-phenylquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.